Product packaging for (S)-2-Benzylpent-4-enoic acid(Cat. No.:CAS No. 93780-03-1)

(S)-2-Benzylpent-4-enoic acid

Cat. No.: B14358482
CAS No.: 93780-03-1
M. Wt: 190.24 g/mol
InChI Key: VDJGCNARLOCVIY-NSHDSACASA-N
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Description

Context within the Chemistry of Chiral Carboxylic Acids

Chiral carboxylic acids are a pivotal class of organic compounds, distinguished by the presence of a stereocenter, which imparts optical activity. These molecules are fundamental in the synthesis of a vast array of natural products, pharmaceuticals, and advanced materials. The carboxylic acid moiety offers a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction, while the chiral center dictates the stereochemical outcome of these reactions.

Within this context, (S)-2-benzylpent-4-enoic acid is a noteworthy example, featuring a stereogenic center at the α-position to the carboxyl group. Its structure, which combines a benzyl (B1604629) group, a vinyl group, and a carboxylic acid, provides a unique combination of steric and electronic properties that can be exploited in stereoselective transformations.

Significance as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern drug discovery and development. Chiral building blocks, or synthons, are small, enantiopure molecules that can be incorporated into a larger, more complex structure, thereby transferring their chirality. This compound serves as such a building block, offering a reliable way to introduce a specific stereocenter into a target molecule.

The utility of this compound as a precursor to enantiopure compounds is demonstrated in its application in the synthesis of more complex chiral molecules. For instance, it has been used as a starting material in the synthesis of (S)-3-(2-benzylpent-4-enoyl)-4-(4-hydroxybenzyl)-oxazolidin-2-one. bath.ac.uk In this synthesis, the chiral integrity of the parent acid is transferred to the more elaborate oxazolidinone structure, a class of compounds often employed as chiral auxiliaries in other asymmetric reactions. This highlights the role of this compound in the propagation of chirality through a synthetic sequence.

The synthesis of such complex molecules relies on the predictable reactivity of the carboxylic acid group, which can be activated and coupled with other chiral molecules. The benzyl and pentenyl groups also offer sites for further functionalization, allowing for the construction of diverse molecular architectures.

The inherent chirality of this compound makes it an effective tool for the construction of new stereogenic centers. When used as a reactant, the stereocenter at the C2 position can influence the stereochemical outcome of reactions at other positions in the molecule or in a reacting partner. This principle of diastereoselective reactions is fundamental to asymmetric synthesis.

While specific, detailed research focusing exclusively on the role of this compound in inducing new stereocenters is not extensively documented in readily available literature, its use in the synthesis of compounds like the aforementioned oxazolidinone derivative implies its utility in this regard. The coupling of the acid with another chiral entity creates a diastereomeric intermediate, where the existing stereocenter of the acid influences the formation of new stereocenters in a predictable manner.

Data Tables

Table 1: Physical and Chemical Properties of 2-Phenylpent-4-enoic acid (Related Compound)

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Boiling Point288.7 ± 9.0 °C at 760 mmHg
Flash Point185.8 ± 13.9 °C
Density1.1 ± 0.1 g/cm³
LogP2.66

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B14358482 (S)-2-Benzylpent-4-enoic acid CAS No. 93780-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93780-03-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-2-benzylpent-4-enoic acid

InChI

InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m0/s1

InChI Key

VDJGCNARLOCVIY-NSHDSACASA-N

Isomeric SMILES

C=CC[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Chemical Reactivity and Stereoselective Transformations of S 2 Benzylpent 4 Enoic Acid

Reactions Involving the Alkene Moiety

The terminal double bond in (S)-2-Benzylpent-4-enoic acid is a key site for various chemical reactions, including cyclizations, reductions, and additions.

The proximity of the carboxylic acid group to the alkene allows for intramolecular cyclization reactions, leading to the formation of lactones, which are valuable heterocyclic structures. researchgate.net These reactions, often initiated by an electrophile, are known as halofunctionalizations when a halogen is used. researchgate.net

Halolactonization : Research has demonstrated the successful halolactonization of substrates structurally similar to this compound. For instance, 4-benzylpent-4-enoic acids undergo iodolactonization when treated with iodine (I₂) in the presence of N-chlorophthalimide as a Lewis acid and oxidant. connectjournals.com Similarly, enantioselective chlorolactonization of 4-arylpent-4-enoic acids can be achieved using specific catalysts. acs.org The stereochemistry of uncatalyzed chlorolactonization of the related 4-phenylpent-4-enoic acid has been studied, revealing that both syn and anti addition products can be formed depending on the reaction conditions. nih.gov

Azidolactonization : A versatile method for the synthesis of azidolactones from 4-benzylpent-4-enoic acid has been developed. lookchem.com This transformation involves the simultaneous azidation and cyclization of the carboxylic acid onto the alkene, which can be catalyzed by either photoredox or palladium-based systems. lookchem.com

Oxidative Lactonization : The direct oxidative lactonization of alkenoic acids, such as 4-phenylpent-4-enoic acid, can be mediated by reagents like sodium periodate (B1199274) (NaIO₄). rsc.org Selenium-catalyzed aerobic lactonization is another method where an electrophilic selenium species activates the alkene for intramolecular nucleophilic attack by the carboxylate group. mdpi.com

Reaction TypeReagent/CatalystSubstrate ExampleProduct TypeCitation
IodolactonizationI₂, N-chlorophthalimide4-benzylpent-4-enoic acidIodolactone connectjournals.com
ChlorolactonizationChiral Catalyst, DCDMH4-arylpent-4-enoic acidChlorolactone acs.org
AzidolactonizationPhotoredox or Pd Catalyst4-benzylpent-4-enoic acidAzidolactone lookchem.com
Oxidative LactonizationNaIO₄4-phenylpent-4-enoic acidLactone rsc.org
Selenium-Catalyzed LactonizationSelenide catalyst, (NH₄)₂S₂O₈(E)-4-phenylpent-3-enoic acidα,β-Unsaturated Lactone mdpi.com

The alkene moiety can be readily reduced to the corresponding alkane through catalytic hydrogenation. libretexts.org This reaction converts this compound into (S)-2-benzylpentanoic acid, saturating the carbon-carbon double bond while preserving the stereochemistry at the chiral center.

The process is typically heterogeneous, occurring on the surface of a solid metal catalyst. libretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. libretexts.org The reaction proceeds with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org While specific studies on this compound are not detailed, the hydrogenation of similar unsaturated acids is a standard procedure. Asymmetric hydrogenation of related α,β-unsaturated acids is also a well-established method for creating chiral compounds. grafiati.comresearchgate.net

ReactionReagent/CatalystProductKey FeatureCitation
Catalytic HydrogenationH₂, Pd/C or PtO₂(S)-2-Benzylpentanoic acidSaturation of the C=C double bond libretexts.org

The carbon-carbon double bond in this compound can undergo addition reactions. While the term conjugate addition or 1,4-addition specifically refers to the reaction of nucleophiles with α,β-unsaturated carbonyl compounds, the general principle of nucleophilic addition can be extended to other activated alkenes. libretexts.org In the case of this compound, the alkene is in a γ,δ-position relative to the carbonyl group.

Reactions such as the Rhodium-catalyzed addition of arylboronic acids have been demonstrated on related unsaturated systems. acs.orgrsc.org These reactions are valuable for forming new carbon-carbon bonds. The specific reactivity of the γ,δ-unsaturated system in this compound would depend on the reaction conditions and the nature of the nucleophile.

Reaction TypeReagent ClassPotential ProductNoteCitation
Catalytic AdditionOrganoboron Reagents (e.g., Arylboronic acids)Functionalized pentanoic acid derivativeForms new C-C bonds at the alkene position acs.orgrsc.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of reactivity, allowing for the synthesis of a wide array of derivatives through nucleophilic acyl substitution. pdx.edu

The carboxylic acid of this compound can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification : This reaction typically involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or with a coupling agent. This process is fundamental for creating derivatives like benzyl (B1604629) or methyl esters. chemsrc.com

Amidation : The formation of amides is achieved by reacting the carboxylic acid with an amine. mdpi.com This reaction often requires activation of the carboxylic acid or the use of coupling agents to facilitate the formation of the amide bond, as the direct reaction requires high temperatures. mdpi.com The existence of derivatives such as (R)-2-Benzylpent-4-enoic acid amide confirms this reactivity pathway. guidechem.com

ReactionReactantProductTypical ConditionsCitation
EsterificationAlcohol (R'-OH)This compound esterAcid catalyst (e.g., H₂SO₄) or coupling agent
AmidationAmine (R'R''NH)This compound amideCoupling agent or high temperature mdpi.comguidechem.com

Symmetrical acid anhydrides can be synthesized from the corresponding carboxylic acid. libretexts.org For this compound, this would result in the formation of (S)-2-Benzylpent-4-enoic anhydride.

There are two primary methods for this conversion:

Dehydration : Heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), removes one molecule of water from two molecules of the carboxylic acid. numberanalytics.com

Reaction with an Acyl Halide : A more common laboratory method involves reacting the carboxylate salt of the acid with its corresponding acyl chloride. khanacademy.org This is a nucleophilic acyl substitution where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, with the chloride ion acting as the leaving group. libretexts.orgkhanacademy.org

ReactionReagentsProductMechanismCitation
Anhydride Formation1. Carboxylic Acid, Dehydrating Agent (e.g., P₄O₁₀) OR 2. Carboxylate Salt, Acyl Chloride(S)-2-Benzylpent-4-enoic anhydrideNucleophilic Acyl Substitution libretexts.orgnumberanalytics.com

Derivatization Strategies for Synthetic Manipulation

The strategic derivatization of this compound is crucial for its application in the synthesis of more complex molecules. These strategies primarily focus on the modification of its carboxylic acid and terminal alkene functionalities.

The introduction of new functional groups to the this compound scaffold allows for a wide range of subsequent chemical transformations. Key reactions include:

Halolactonization: The terminal double bond can undergo halolactonization to introduce a halogen and form a lactone ring. For instance, enantioselective iodolactonization of 4-arylmethyl-4-pentenoic acids has been achieved with high enantiomeric excess. connectjournals.com Similarly, chlorolactonization of 4-phenylpent-4-enoic acid has been studied to understand its intrinsic diastereoselectivities. researchgate.net These reactions create chiral, halogenated lactones that are valuable intermediates for further synthesis.

Oxidation: The terminal alkene is susceptible to oxidative cleavage, which can lead to the formation of a carboxylic acid or an aldehyde, depending on the reaction conditions. This provides a route to dicarboxylic acids or amino acids with a shortened side chain.

Reduction: The double bond can be reduced to the corresponding alkane, yielding (S)-2-benzylpentanoic acid. This transformation is useful when the unsaturation is no longer required for subsequent steps.

Hydroxylation: The alkene can be dihydroxylated to form a diol, which can then be further functionalized.

Epoxidation: The terminal double bond can be converted to an epoxide, a versatile functional group that can undergo ring-opening reactions with various nucleophiles. bristol.ac.uk

The following table summarizes some common derivatization reactions involving the introduction of functional groups.

ReactionReagentsFunctional Group IntroducedProduct Type
IodolactonizationI2, BaseIodine, LactoneIodo-lactone
ChlorolactonizationCl2, BaseChlorine, LactoneChloro-lactone
Oxidative CleavageO3, then DMS or Zn/H2OCarboxylic Acid/AldehydeDicarboxylic acid or Aldehyde-acid
ReductionH2, Pd/CAlkaneSaturated Carboxylic Acid
DihydroxylationOsO4, NMODiolDiol-acid
EpoxidationmCPBAEpoxideEpoxide-acid

Table 1: Derivatization Reactions for Introducing Functional Groups.

The carboxylic acid moiety of this compound can be activated to facilitate reactions with nucleophiles, primarily to form esters and amides.

Activated Esters: The carboxylic acid can be converted into a more reactive "activated" ester. Common methods include reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an NHS ester. rsc.orggoogle.com Another approach involves conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with alcohols to form esters. google.comnih.gov These activated esters are particularly useful for coupling with sensitive or valuable alcohols.

Amides: Amide formation is typically achieved by reacting the carboxylic acid with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.orgacs.org Alternatively, the acid can be converted to its acid chloride, which then reacts with an amine to form the corresponding amide. libretexts.org This is a fundamental transformation for incorporating the this compound scaffold into peptides or other amide-containing structures.

The table below outlines common reagents for the formation of activated esters and amides.

DerivativeActivating/Coupling ReagentNucleophile
Activated EsterN-Hydroxysuccinimide (NHS), DCCAlcohol
Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chlorideAlcohol
AmideEDCI, DMAPAmine
AmideThionyl chloride (SOCl₂), then AmineAmine

Table 2: Reagents for Activated Ester and Amide Formation.

Stereochemical Implications in Reactivity

The stereochemistry at the C2 position of this compound plays a significant role in its chemical reactivity, influencing the stereochemical outcome of subsequent transformations. This is a key consideration in asymmetric synthesis, where the goal is to control the formation of new stereocenters.

The chiral center at the alpha-position to the carboxyl group can direct the stereochemical course of reactions at both the carboxylic acid and the terminal alkene. For instance, in reactions involving the formation of enolates from the carboxylic acid, the existing stereocenter can influence the facial selectivity of electrophilic attack. nih.gov This can lead to the diastereoselective formation of new stereocenters at the alpha-position.

Furthermore, intramolecular reactions, such as the previously mentioned halolactonization, are highly influenced by the stereochemistry of the starting material. The (S)-configuration of the benzyl group will dictate the relative stereochemistry of the newly formed stereocenters in the lactone ring. connectjournals.comresearchgate.net The stereoselectivity of a reaction describes the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In many cases, the chiral center of this compound leads to high diastereoselectivity in such cyclization reactions.

The stereochemical outcome of reactions can also be influenced by the use of chiral catalysts or reagents, which can either enhance or override the directing effect of the existing stereocenter. researchgate.netnih.gov This interplay between substrate control and reagent control is a central theme in modern asymmetric synthesis.

Mechanistic Investigations of Reactions Involving S 2 Benzylpent 4 Enoic Acid and Analogs

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. For reactions involving allylic compounds like (S)-2-benzylpent-4-enoic acid, kinetic analysis helps to identify rate-determining steps and the influence of various reaction parameters.

In the context of palladium-catalyzed allylic alkylations, progress curve methods have been employed to determine the kinetic characteristics of related compounds. For instance, studies on similar α,β-unsaturated acids have shown that they can act as competitive inactivators of enzymes, where no enzyme-substrate-inhibitor complex is formed during the inactivation process. grafiati.comgrafiati.com The ratio of the rate constant for inactivation (k_inact) to the inhibitor constant (K_i) is a key parameter in these studies, providing a measure of the inhibitor's efficiency. grafiati.com Following the progress of such reactions, for example through 1H NMR spectroscopy, can reveal important kinetic profiles, such as sigmoidal curves, which indicate complex reaction pathways. acs.org

The table below presents hypothetical kinetic data for a reaction involving an analog of this compound, illustrating the type of information gathered from such studies.

Reaction ParameterValueConditions
Rate Constant (k)2.5 x 10⁻³ s⁻¹25 °C, 1 atm
Activation Energy (Ea)65 kJ/mol-
Pre-exponential Factor (A)1.2 x 10¹⁰ s⁻¹-

Elucidation of Catalytic Cycles (e.g., Palladium-Catalyzed Processes, Iron Catalysis)

Palladium-Catalyzed Processes:

Palladium-catalyzed reactions, particularly allylic alkylations, are powerful tools in organic synthesis. The generally accepted mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of a palladium(0) complex to the allylic substrate, forming a π-allylpalladium(II) intermediate. nih.govlibretexts.org This is followed by nucleophilic attack on the allyl group and subsequent reductive elimination to regenerate the palladium(0) catalyst and yield the final product. libretexts.orggu.se

The catalytic cycle can be influenced by several factors, including the nature of the ligands, the solvent, and the nucleophile. gu.seresearchgate.net For instance, in decarboxylative allylic alkylation, CO2 extrusion is often the rate-determining step. rsc.org The choice of ligand can dictate whether this step proceeds through an inner-sphere or outer-sphere pathway. rsc.org

A simplified representation of a palladium-catalyzed allylic alkylation cycle is as follows:

Oxidative Addition: Pd(0) adds to the allylic substrate.

Formation of π-allyl complex: An η³-allyl Pd(II) species is formed. nih.gov

Nucleophilic Attack: The nucleophile attacks the allyl moiety. gu.se

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.

Iron Catalysis:

Iron-catalyzed reactions have gained prominence as a more sustainable and economical alternative to those using precious metals. researchgate.netnih.gov In the context of cycloadditions, iron catalysts are effective in the [2+2+2] cycloaddition of alkynes and nitriles to form substituted pyridines and other aromatics. researchgate.net

The proposed mechanism for iron-catalyzed [2+2+2] cycloadditions generally involves the following steps: researchgate.net

Ligand Exchange/Coordination: The alkyne substrates coordinate to the iron center.

Oxidative Coupling: Formation of a metallacyclopentadiene intermediate.

Insertion/Cyclization: Insertion of the third unsaturated component (e.g., another alkyne or a nitrile).

Reductive Elimination: Release of the aromatic product and regeneration of the active iron catalyst.

Detailed mechanistic studies, often combining experimental and computational approaches, are crucial for understanding the specific intermediates and transition states in these catalytic cycles. nih.gov

Transition State Analysis

Transition state analysis provides insight into the highest energy point along the reaction coordinate, which determines the reaction rate and selectivity. Computational methods are often employed to model the geometry and energy of transition states. rsc.orgnih.gov

In palladium-catalyzed allylic alkylations, the transition state for the nucleophilic attack on the π-allyl complex is of particular interest. The geometry of this transition state, influenced by the ligands and substrate, dictates the stereochemical outcome of the reaction. gu.se For example, computational studies have shown that for certain reactions, the attack trans to a phosphorus atom in the ligand is favored energetically. gu.se Similarly, in some Claisen rearrangements catalyzed by hydrogen-bond donors, the transition state is stabilized through hydrogen bonding interactions, which lowers its energy and accelerates the reaction. nih.govwikipedia.org

The table below shows hypothetical calculated energy differences between two possible transition states, leading to different stereoisomers.

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio
TS-A (leading to R-isomer)0.095
TS-B (leading to S-isomer)1.55

Role of Chiral Ligands and Reactant Interactions

Chiral ligands play a pivotal role in asymmetric catalysis, inducing enantioselectivity by creating a chiral environment around the metal center. nih.govmdpi.com The interactions between the chiral ligand, the metal, and the reactants are key to stereochemical control.

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the reactivity and selectivity of a catalytic reaction. mdpi.comacs.org In enantioselective catalysis, hydrogen bonding between a chiral ligand and a substrate can help to pre-organize the reactants in the transition state, leading to high levels of stereocontrol. nih.govmdpi.com

For example, chiral phosphoric acids and thiourea (B124793) derivatives have been successfully used as hydrogen-bond donor catalysts in a variety of transformations. wikipedia.orgrsc.org These catalysts can activate electrophiles and stabilize anionic intermediates or transition states through hydrogen bonding. wikipedia.org In some palladium-catalyzed reactions, ligands bearing amide or hydroxyl groups can form hydrogen bonds with the substrate, which is crucial for achieving high enantioselectivity. acs.org The interaction between a chiral ligand and a reactant can be investigated using techniques like NMR spectroscopy. rsc.org

Van der Waals interactions, although weaker than hydrogen bonds, are also important in determining the structure and stability of the transition state assembly. dokumen.pub These interactions arise from temporary fluctuations in electron density and are particularly significant for bulky groups.

In asymmetric catalysis, the steric bulk of the chiral ligand can create a well-defined chiral pocket around the metal center. Van der Waals interactions between the ligand and the substrate can lead to a more favored orientation of the substrate, thus influencing the stereochemical outcome. rsc.org The interplay between attractive and repulsive van der Waals forces helps to discriminate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating reaction mechanisms. nih.govrsc.orgwisc.edu Density Functional Theory (DFT) calculations, for instance, are widely used to elucidate reaction pathways, characterize intermediates and transition states, and understand the origins of selectivity. rsc.orgmdpi.com

These computational approaches allow for the detailed study of factors that are often difficult to probe experimentally. For example, DFT calculations can provide insights into the electronic effects of substituents, the nature of non-covalent interactions, and the relative energies of different stereochemical pathways. rsc.orgacs.org Molecular modeling can also be used to predict the most likely binding mode of a substrate to a catalyst and to design new and more effective catalysts. researchgate.netlew.ro The development of transition state force fields (TSFF) derived from quantum-guided molecular mechanics (Q2MM) has shown promise in rapidly screening ligand/substrate combinations and predicting stereoselectivity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, making it particularly suitable for studying organic reactions. In the context of this compound analogs, DFT calculations have been pivotal in mapping potential energy surfaces, identifying transition states, and calculating activation energies.

Researchers have employed various DFT functionals and basis sets to model reactions involving pentenoic acid derivatives. For instance, the B3LYP functional combined with basis sets like 6-31G** or 6-311++G(d,p) has been successfully used to study the mechanism of reactions such as halolactonization and amine-catalyzed ring-opening of oxiranes with carboxylic acids. These studies often involve locating the transition state structures to understand the key bond-forming and bond-breaking events that govern the reaction pathway.

In the study of the uncatalyzed chlorolactonization of 4-phenylpent-4-enoic acid, a close analog, quantum chemical modeling pointed to concerted AdE3-type paths for both syn and anti additions. DFT calculations have also been instrumental in understanding the regioselectivity of reactions. For example, in the hydroformylation of 3-butenoic acid, DFT calculations showed that the substrate binds to the catalyst with its C=C double bond parallel to the Rh-H bond, leading to the formation of the linear aldehyde. The calculated transition state barrier for this process was found to be +11.6 kcal/mol.

Furthermore, DFT has been used to investigate the mechanism of nickel-catalyzed desymmetrizing cyclization of alkyne-tethered malononitriles, which share structural motifs with derivatives of pentenoic acid. These calculations revealed that the reaction proceeds through transmetalation, arylnickel addition, and isomerization, with the cyano insertion being the stereo-determining step.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pentenoic Acid Analogs

Reaction TypeDFT FunctionalBasis SetKey Findings
Amine-catalyzed oxirane ring-openingB3LYP6-31+G**Examination of possible reaction pathways and transition states.
HydroformylationB3LYPdef2-TZVPCalculation of transition state barriers and understanding regioselectivity.
ChlorolactonizationNot SpecifiedNot SpecifiedElucidation of concerted AdE3-type paths for syn and anti addition.
Ni-catalyzed desymmetrizing cyclizationNot SpecifiedNot SpecifiedIdentification of the stereo-determining step and reaction mechanism.

Quantum Chemical Modeling Approaches

Quantum chemical modeling encompasses a range of theoretical methods used to simulate and predict the behavior of molecules. For reactions involving this compound and its analogs, these models provide a detailed picture of the reaction dynamics and the factors influencing selectivity. The predictive power of these computational approaches has been validated by high correlations between calculated and experimental data in similar reaction series.

One key application of quantum chemical modeling is in understanding the role of catalysts. For instance, in the Lewis acid-catalyzed allylboration of aldehydes, B3LYP calculations demonstrated that the Lewis acid, AlCl₃, enhances the reaction rate by lowering the activation barrier when coordinated to the boronate oxygen atoms. This modeling showed that the Lewis acid strengthens the electrophilicity of the boron center while weakening the nucleophilicity of the Cγ-Cβ bond.

Quantum chemical modeling is also crucial for predicting the chemo-, regio-, and stereoselectivity of reactions by calculating the potential energy surface (PES). This allows for the identification of the most favorable reaction pathways and the structures of possible transition states. In the context of enzymatic reactions, quantum chemical modeling of active sites can elucidate the roles of various residues and cofactors. For example, in the study of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid (SEPHCHC) synthase (MenD), cluster models of the active site were used to understand the formation of a tetrahedral post-decarboxylation intermediate.

The Artificial Force Induced Reaction (AFIR) method is a powerful quantum chemical approach for exploring reaction pathways without prior assumptions about the mechanism. This method can systematically identify equilibrium structures and transition states, making it valuable for complex multicomponent reactions.

Investigation of Interaction Energies

The study of interaction energies between molecules or between different parts of a single molecule is crucial for understanding the forces that drive chemical reactions and determine molecular conformations. These energies can be decomposed into various components, such as electrostatic, van der Waals, and dispersion interactions.

In the context of organocatalysis involving analogs of this compound, the interaction between the substrate and the catalyst is of paramount importance. For example, in a catalytic asymmetric hydrolactonization, a hydrogen bond between the carboxylic acid group of the substrate and the sulfone moiety of the catalyst is established early in the molecular recognition process and is maintained throughout the reaction. The calculation of interaction energies helps in understanding the stability of such catalyst-substrate complexes.

The Linear Interaction Energy (LIE) methodology is a computational approach used to calculate the binding free energy of a ligand to a protein or other host molecule. This method decomposes the interaction energy into van der Waals and electrostatic components. In a study of the binding of bolinaquinone (B1246664) to the clathrin terminal domain, the electrostatic interaction energy was found to be significantly larger than the van der Waals component, indicating that electrostatic interactions are the primary driving force for binding.

Furthermore, the dimerization of chiral Brønsted acid catalysts has been studied by decomposing the dimerization free energy (ΔGdim) into contributions from dispersion energy (Edisp), non-dispersive interactions (ΔEnon-disp), thermal effects (ΔGthermo), and solvation (ΔGsolv). For chiral phosphoric acids, the non-dispersive interaction, which includes strong intermolecular hydrogen bonds, was found to be the dominant stabilizing factor in the dimer.

Table 2: Decomposition of Dimerization Free Energy (ΔGdim) for Chiral Brønsted Acids (in kcal/mol)

CatalystΔGdimEdispΔEnon-dispΔGthermo + ΔGsolv
CPA-8.9-10.0-28.129.2
DTPA4.1-11.02.013.1
DSI1.8-13.00.014.8
IDP11.2-15.00.026.2
IDPi-1.1-16.00.014.9
Data adapted from a study on chiral Brønsted acid dimerization.

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its reactivity and biological activity. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For flexible molecules like this compound, which contains several rotatable bonds, this is a non-trivial task.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are extensively used for conformational analysis. For N-enoyl systems attached to chiral auxiliaries, DFT calculations using the B3LYP functional and the 6-31G** basis set have shown that the anti-s-cis conformation is the most stable. The relative stability of different conformers (anti-s-cis > anti-s-trans > syn-s-cis > syn-s-trans) was confirmed, with the anti-s-cis conformer being significantly lower in energy. For analogs containing a benzyl (B1604629) substituent, the preferred conformation is one where this group is oriented away from the double bond and the chiral auxiliary ring system.

In a study of Cα,α-dibenzylglycine, an amino acid with two benzyl groups, quantum chemical calculations at the B3LYP/6-31+G(d,p) level identified 46 minimum energy conformations. However, only nine of these had a relative energy lower than 5.0 kcal/mol. The most stable conformations were stabilized by intramolecular hydrogen bonds and N-H···π interactions. The substitution of phenyl groups with benzyl groups was found to enhance conformational flexibility.

For morpholine (B109124) derivatives with a benzyl group, the chair conformation is preferred. Spectroscopic and computational studies have shown that the equatorial chair conformer (Chair-Eq) is more stable than the axial conformer (Chair-Ax), with the benzyl group at the N4 position stabilizing the Chair-Eq conformation through van der Waals interactions with a methyl group at C2.

The exploration of the conformational space of molecules is a fundamental challenge in quantum chemistry. Advanced methods like tensor train optimization are being developed to efficiently sample the conformations of large organic molecules, where the number of possible conformers can be vast.

Table 3: Relative Energies of Conformers for N-Enoyl Systems (in kcal/mol)

Conformer ComparisonMean Relative Energy
anti-s-cis vs. anti-s-trans4.5
anti-s-trans vs. syn-s-cis2.2
syn-s-cis vs. syn-s-trans4.6
Data from a study on N-enoyl systems attached to chiral auxiliaries.

Applications of S 2 Benzylpent 4 Enoic Acid in Advanced Organic Synthesis

Total Synthesis of Complex Chiral Molecules

The enantiopure nature of (S)-2-Benzylpent-4-enoic acid makes it a significant starting material in the asymmetric synthesis of complex chiral molecules. While a specific total synthesis of a named complex natural product directly employing this acid is not extensively documented in readily available literature, its utility is demonstrated through its incorporation into chiral auxiliary-mediated reactions, a foundational strategy for building complex stereochemistry.

A key approach involves the use of chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective transformations. For instance, 2-benzylpent-4-enoic acid can be coupled with a chiral auxiliary, like (S)-4-benzyloxazolidin-2-one, to form an N-acyloxazolidinone. This intermediate then allows for highly diastereoselective alkylation or other modifications at the α-position. While this specific example leads to a derivative, the principle underscores how the inherent chirality of the parent acid can be leveraged to construct new stereocenters with high fidelity, a critical step in the total synthesis of intricate molecular targets. bath.ac.uk

Precursor for Bioactive Compounds

The structural motifs present in this compound make it an ideal starting point for the synthesis of various bioactive compounds, particularly unnatural amino acids and their peptide derivatives.

This compound is a precursor for synthesizing non-proteinogenic α-amino acids, which are crucial for developing novel therapeutics and biochemical probes. The introduction of an amino group at the chiral α-carbon can be achieved through various synthetic routes. For example, derivatives like 2-amino-2-(methoxymethyl)-5-phenylpent-4-enoic acid have been synthesized, showcasing the transformation of the pentenoic acid scaffold into a more complex amino acid structure. rsc.org

The synthesis of these unnatural amino acids often involves the use of nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine, which can be alkylated with reagents like allyl bromide to introduce the pentenyl side chain. Subsequent manipulation of the functional groups allows for the creation of a wide array of α-amino acid derivatives. rsc.orgmdpi.com

Furthermore, the field of medicinal chemistry has a significant interest in fluorinated amino acids due to their unique electronic properties and enhanced metabolic stability. While direct fluorination of this compound is not prominently reported, its core structure is analogous to precursors used in the synthesis of fluorinated amino acids. The general strategies for producing these valuable compounds often involve the asymmetric synthesis from chiral building blocks, a role for which this compound is well-suited. mdpi.com

Precursor/Intermediate Synthesized Unnatural Amino Acid Derivative Key Transformation
2-Benzylpent-4-enoic acid(S)-3-(2-benzylpent-4-enoyl)-4-(4-hydroxybenzyl)-oxazolidin-2-oneCoupling with a chiral auxiliary
Ni(II) complex of glycine Schiff base2-amino-2-(methoxymethyl)-5-phenylpent-4-enoic acidAlkylation and subsequent modifications

This table summarizes key intermediates and resulting unnatural amino acid derivatives discussed in the text.

Once synthesized, the unnatural amino acids derived from this compound serve as valuable building blocks for the creation of novel peptides and peptidomimetics. The incorporation of these non-standard amino acids can profoundly alter the structure, stability, and biological activity of peptides.

For example, the unique side chain of an amino acid derived from this compound can introduce conformational constraints or new interaction points within a peptide sequence, potentially leading to enhanced binding affinity for a biological target or increased resistance to proteolytic degradation. The terminal alkene functionality can also be further functionalized post-peptide synthesis to attach probes, crosslinkers, or other moieties.

Role in Natural Product Synthesis or Biosynthetic Studies (e.g., Related to Chalcones, Turnagainolides)

While a direct role of this compound in the biosynthesis of chalcones is not established in the available literature, its structural elements are relevant to other classes of natural products.

A notable example is the connection to the turnagainolides, a class of cyclic depsipeptides with interesting biological activities. A key structural component of turnagainolides is (E)-3-hydroxy-5-phenylpent-4-enoic acid. This molecule shares the pent-4-enoic acid backbone with this compound, differing in the substitution at the α and β positions. The study of the biosynthesis and synthesis of turnagainolides provides insights into the enzymatic machinery capable of producing and incorporating such modified fatty acid derivatives into complex natural products.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the chemical environment of individual protons and carbons. organicchemistrydata.orgunimelb.edu.au For chiral molecules like (S)-2-benzylpent-4-enoic acid, NMR is instrumental in confirming the constitutional isomer and can be used in conjunction with chiral derivatizing agents to determine stereochemistry.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of all key structural motifs. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.28–7.35 ppm. vulcanchem.com The vinyl protons of the pentenoic acid chain exhibit distinct signals: a complex multiplet for the internal vinyl proton (H4) around δ 5.68–5.85 ppm and separate signals for the terminal vinyl protons (H5) between δ 4.96 and 5.12 ppm, showing characteristic geminal and vicinal couplings. vulcanchem.comscirp.org The proton at the chiral center (H2) typically resonates as a triplet around δ 3.12 ppm, coupled to the adjacent methylene (B1212753) protons (H3). vulcanchem.com These methylene protons (H3) themselves appear as a multiplet between δ 2.41 and 2.80 ppm, influenced by couplings to both H2 and H4. vulcanchem.comscirp.org

Table 1: Representative ¹H NMR Spectroscopic Data for 2-Benzylpent-4-enoic acid

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic (C₆H₅)7.28–7.35m-
H45.68–5.85ddt17.0, 10.2, 6.8
H5a5.04ddd17.0, 2.9, 1.3
H5b4.96ddt10.2, 2.9, 1.3
H23.12-3.61t / m7.8
H32.41–2.80m-
COOH10.0+br s-

Note: Data compiled from literature values for 2-phenylpent-4-enoic acid and its derivatives. vulcanchem.comscirp.org Chemical shifts and coupling constants can vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region, around δ 173.8–182.3 ppm. scirp.orgrsc.org The aromatic carbons of the benzyl group resonate between δ 127.3 and 138.5 ppm. scirp.org The olefinic carbons of the double bond appear at approximately δ 135.2 (C4) and δ 116.9 (C5) ppm. scirp.org The chiral carbon (C2) and the adjacent methylene carbon (C3) are found in the upfield region, typically around δ 51.3 and δ 37.5 ppm, respectively. scirp.org

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-Benzylpent-4-enoic acid

CarbonChemical Shift (δ, ppm)
C1 (COOH)173.8 - 182.3
C4135.2
C1' (Aromatic)138.5
Aromatic CH127.3 - 128.6
C5116.9
C251.3
C337.5
Benzyl CH₂~40 (not explicitly in provided data)

Note: Data compiled from literature values for 2-phenylpent-4-enoic acid and its derivatives. scirp.orgrsc.org The presence of a benzyl group (C₆H₅CH₂) instead of a phenyl group directly on C2 will shift the C2 and the new benzylic CH₂ signals.

While 1D NMR confirms the molecular structure, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for elucidating stereochemistry. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H2 and the H3 protons, between the H3 protons and H4, and between H4 and the H5 protons, confirming the connectivity of the pentenoic acid backbone. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.org It allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at δ ~3.1-3.6 ppm would correlate with the carbon signal at δ ~51.3 ppm, assigning them to H2 and C2 respectively. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining stereochemistry by detecting protons that are close in space, even if they are not directly coupled. scirp.orgrsc.org For a specific enantiomer like this compound, NOESY experiments, often performed on a chiral derivative or in a chiral solvent, can help to establish the relative configuration of substituents around the chiral center by observing through-space interactions. scirp.orgdoi.org

Mass Spectrometry (MS) for Molecular Structure and Purity

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. scirp.orgrsc.orgrsc.org The expected molecular formula is C₁₂H₁₄O₂. HRMS can distinguish this formula from other isobaric compounds, thus confirming the elemental composition with high confidence. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often detecting the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. scirp.orgrsc.org For C₁₂H₁₄O₂, the calculated m/z for the sodium adduct [C₁₂H₁₄O₂Na]⁺ is 213.0891, and experimental findings should match this value closely. scirp.org

Other Advanced Analytical Techniques for Surface and Structural Analysis

The definitive stereochemical elucidation and deep structural understanding of chiral molecules such as this compound necessitate the use of sophisticated analytical techniques that can probe atomic and molecular arrangements with high precision. Beyond standard spectroscopic methods, advanced techniques provide unparalleled insight into the molecule's behavior on surfaces and its three-dimensional structure in the solid state, which is crucial for applications in materials science and enantioselective processes.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful surface science technique used to obtain real-space images of conductive or semiconductive surfaces with atomic resolution. uwo.carsc.org For a chiral molecule like this compound, STM can reveal how individual molecules arrange themselves upon adsorption onto a substrate, providing critical information on self-assembly, chiral recognition, and surface-induced ordering. ulb.be

Research Findings: While direct STM studies on this compound are not prominent in the literature, extensive research on analogous chiral carboxylic acids on surfaces like Au(111) or Cu(110) allows for a detailed projection of its expected behavior. rsc.orgwiley.com When an enantiopure sample of a chiral carboxylic acid is deposited onto a surface, the molecules can self-assemble into well-ordered two-dimensional crystalline structures. rsc.org The study of chiral behaviors of organic molecules on solid surfaces is fundamental to understanding the origins of chiral phenomena and developing novel chiral nanoarchitectures. researchgate.net

The adsorption and assembly are driven by a delicate balance of intermolecular interactions (e.g., hydrogen bonding between carboxyl groups, van der Waals forces between benzyl and alkyl moieties) and molecule-substrate interactions. researchgate.netresearchgate.net For chiral molecules, this often leads to the formation of chiral domains. researchgate.net For instance, studies on other chiral acids have shown the formation of C₅-symmetric "pinwheel" pentamers. rsc.org It is anticipated that this compound would form distinct, ordered monolayers where its chirality is expressed at the supramolecular level. The orientation of the molecule—specifically, how the stereocenter and its associated benzyl and pentenyl groups interact with the surface—dictates the final structure of the self-assembled monolayer. rsc.org In some cases, the stereocenter may be forced away from the surface, influencing how chirality is propagated across the assembled structure. rsc.org

AdsorbateSubstratePotential Observed StructuresKey Research Insights
This compoundAu(111)Chiral pinwheel-like clusters, lamellar chainsVisualization of 2D chiral self-assembly. Determination of molecular packing and orientation on the surface. rsc.orgresearchgate.net
(S)-(−)-Indoline-2-carboxylic acidAu(111)Pinwheel-like pentamersDemonstrated that molecular chirality does not always clearly transfer to the monolayer, sometimes forming what appears to be a racemic mixture of chiral clusters. rsc.org
(R,R)-Tartaric acidCu(110)Chiral footprints with zigzag distortionShowed that achiral surfaces can induce chiral ordering in adsorbed prochiral molecules through specific bonding configurations. wiley.com

High-Resolution Photoemission Spectroscopy (HRPES)

High-Resolution Photoemission Spectroscopy (HRPES), particularly using synchrotron radiation, is an indispensable tool for probing the electronic structure and chemical bonding of molecules adsorbed on surfaces. cond-mat.delib4ri.ch By analyzing the kinetic energy of photoemitted electrons, HRPES provides detailed information about the core-level binding energies of elements within the molecule, such as carbon and oxygen. mdpi.com These binding energies are highly sensitive to the local chemical environment, allowing for the determination of bonding configurations. mdpi.com

Research Findings: For this compound adsorbed on a metallic or semiconductor surface, HRPES can definitively identify the nature of the molecule-surface interaction. Studies on similar carboxylic acids and amino acids on surfaces like copper or germanium reveal that adsorption often occurs via the carboxylic acid group. mdpi.commdpi.com Analysis of the O 1s and C 1s core-level spectra is particularly insightful.

Upon adsorption, the carboxylic acid group of this compound is expected to deprotonate, forming a bidentate or monodentate carboxylate bond with the surface atoms. This chemical change results in a distinct shift in the O 1s core-level spectrum compared to the multilayer or gas-phase molecule. Instead of two separate peaks for the carbonyl (C=O) and hydroxyl (C-OH) oxygen atoms, a single, merged peak often appears, indicative of the two oxygen atoms becoming chemically equivalent in a carboxylate (-COO⁻) configuration. mdpi.com Similarly, the C 1s spectrum would show shifts for the carboxyl carbon and potentially for the carbons in the benzyl and pentenyl groups, depending on their proximity and interaction with the surface. rsc.org This technique can thus confirm the dissociative adsorption mechanism and provide insight into the orientation of the molecule. mdpi.com

Core LevelExpected State (Multilayer)Expected State (Adsorbed Monolayer)Interpretation
O 1sTwo distinct peaks (C=O and C-O-H)Single, intermediate peakDeprotonation of the carboxylic acid to form a surface carboxylate species, indicating strong chemical bonding. mdpi.com
C 1s (Carboxyl)Peak at a specific binding energyShift in binding energyConfirms the change in the chemical environment of the carboxyl group upon bonding to the surface. rsc.org
C 1s (Phenyl/Alkenyl)Characteristic peaks for sp² and sp³ carbonsMinor or no shiftsSuggests these parts of the molecule are likely physisorbed or oriented away from the surface, with weaker interaction.

X-ray Diffraction (for related crystalline compounds)

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. sioc-journal.cn

Research Findings: this compound, like many small organic acids, is likely an oil or a low-melting solid at room temperature, making it unsuitable for single-crystal XRD analysis directly. However, its absolute configuration can be unequivocally confirmed by converting it into a suitable crystalline derivative. sioc-journal.cn A common strategy is to react the chiral acid with another molecule to form a stable, crystalline solid. For instance, fluoroalkylation reactions of chiral 4-pentenoic acids have been shown to yield chiral fluorine-containing γ-butyrolactones, whose structures and configurations were ascertained by X-ray single crystal diffraction. sioc-journal.cn

Another established method involves the synthesis of macrocycles. In one study, racemic 2-phenyl-4-pentenoic acid was used to synthesize a nih.gov-macrodilactone which was isolated as a crystalline solid. rsc.org The subsequent XRD analysis revealed how the (S) and (R) configurations at the stereogenic center dictated the planar chirality of the resulting macrocycle. rsc.org Applying this to this compound, one could synthesize a derivative—for example, by forming an amide with a chiral amine or an ester with a suitable alcohol—that readily crystallizes. The resulting diffraction data would not only provide the precise solid-state conformation of the molecule but would also serve as definitive proof of the (S)-configuration at the C2 position by relating it to other known chiral centers in the crystal or by using anomalous dispersion methods.

Derivative TypeCrystallographic System (Hypothetical)Space Group (Hypothetical)Key Information Obtained
γ-Butyrolactone derivativeMonoclinicP2₁ (Chiral)Unambiguous determination of absolute (S)-configuration; precise bond lengths and angles of the core structure. sioc-journal.cnresearchgate.net
Macrodilactone derivativeOrthorhombicP2₁2₁2₁ (Chiral)Confirmation of stereochemistry and its influence on the supramolecular topology of the macrocycle. rsc.orgresearchgate.net
Salt with a chiral amineTriclinicP1 (Chiral)Solid-state packing, intermolecular interactions (e.g., hydrogen bonding), and absolute configuration. researchgate.net

Q & A

Q. What are the established synthetic routes for (S)-2-Benzylpent-4-enoic acid, and how is structural confirmation achieved?

this compound is synthesized via benzylation of diethyl allylmalonate, followed by hydrolysis and decarboxylation. Key steps include:

  • Benzylation : Alkylation of allylmalonate derivatives under controlled conditions.
  • Hydrolysis/Decarboxylation : Acidic or basic cleavage of ester groups to yield the carboxylic acid. Structural confirmation relies on NMR (¹H and ¹³C) and IR spectroscopy . For example, ¹H NMR shows characteristic peaks at δ 2.27–2.42 (m, 2H, CH₂), 5.06–5.11 (m, 2H, CH₂=CH), and 7.17–7.30 (m, 5H, aromatic protons) . IR confirms the carboxylic acid moiety (1709 cm⁻¹) and alkene stretching (1644 cm⁻¹) .

Q. How do NMR and IR spectroscopic techniques contribute to the characterization of this compound?

  • NMR : Assigns proton environments (e.g., allylic CH₂, benzyl protons) and carbon types (e.g., carbonyl carbons at δ 180.3 ppm). Consistency with literature data is critical for verifying stereochemistry .
  • IR : Identifies functional groups, such as carboxylic acid (C=O stretch) and alkene (C=C stretch). Discrepancies in peak positions may indicate impurities or structural deviations .

Q. What are the primary research applications of this compound in organic synthesis?

The compound serves as a chiral building block in intramolecular cycloadditions , enabling the synthesis of complex cyclic frameworks. For example, it participates in [4+2] cycloadditions to form bicyclic structures, which are valuable in natural product synthesis .

Advanced Research Questions

Q. What strategies are employed to optimize the enantiomeric purity of this compound during synthesis?

  • Protecting Group Selection : Use of Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to stabilize intermediates and minimize racemization .
  • Catalytic Asymmetric Methods : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance stereoselectivity during alkylation or decarboxylation steps.
  • Chromatographic Purification : Flash silica gel chromatography isolates enantiomerically pure fractions, as demonstrated in related amino acid syntheses .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Cross-Validation : Compare data with multiple techniques (e.g., HPLC for purity, mass spectrometry for molecular weight).
  • Solvent Effects : Ensure NMR solvent (e.g., CDCl₃) does not interact with the compound, altering chemical shifts .
  • Computational Refinement : Use density functional theory (DFT) to model NMR chemical shifts, adjusting for solvent and conformational dynamics .

Q. What novel biological activities of this compound derivatives are being explored in current medicinal chemistry research?

While direct studies are limited, structurally similar compounds show potential in:

  • Enzyme Inhibition : Derivatives with conjugated systems (e.g., α,β-unsaturated acids) may act as Michael acceptors for cysteine proteases .
  • Anti-inflammatory Applications : Analogues with electron-withdrawing groups (e.g., nitro or cyano) could modulate COX-2 activity .

Methodological Recommendations

  • Experimental Design : Prioritize inert conditions (e.g., dry solvents, nitrogen atmosphere) to prevent oxidation of the alkene or acid moieties .
  • Data Analysis : Use software like MestReNova for NMR deconvolution and ChemDraw for spectral simulation.
  • Contradiction Management : Document all reaction parameters (temperature, catalyst loading) to identify variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.